molecular formula C11H12O3 B14352356 3-Methyl-2-propionyl-benzoic acid CAS No. 92945-59-0

3-Methyl-2-propionyl-benzoic acid

Cat. No.: B14352356
CAS No.: 92945-59-0
M. Wt: 192.21 g/mol
InChI Key: NHDLALXDVHJCQB-UHFFFAOYSA-N
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Description

3-Methyl-2-propionyl-benzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the third position and a propionyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-propionyl-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzoic acid with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

3-Methylbenzoic acid+Propionyl chlorideAlCl33-Methyl-2-propionyl-benzoic acid\text{3-Methylbenzoic acid} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Methylbenzoic acid+Propionyl chlorideAlCl3​​3-Methyl-2-propionyl-benzoic acid

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propionyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Methyl-2-carboxybenzoic acid.

    Reduction: 3-Methyl-2-propionylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-propionyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-propionyl-benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the propionyl group, making it less reactive in certain chemical reactions.

    2-Propionylbenzoic acid: Lacks the methyl group, which affects its chemical properties and reactivity.

    3-Methyl-4-propionylbenzoic acid: Has the propionyl group at a different position, leading to different chemical behavior.

Uniqueness

3-Methyl-2-propionyl-benzoic acid is unique due to the specific positioning of the methyl and propionyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92945-59-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-2-propanoylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-9(12)10-7(2)5-4-6-8(10)11(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

NHDLALXDVHJCQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1C(=O)O)C

Origin of Product

United States

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